[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 2-(4-bromo-3,5-dimethylphenoxy)acetate
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Overview
Description
[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 2-(4-bromo-3,5-dimethylphenoxy)acetate is a complex organic compound characterized by its unique structural features. This compound contains both nitrophenyl and bromodimethylphenoxy groups, making it a subject of interest in various fields of chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 2-(4-bromo-3,5-dimethylphenoxy)acetate typically involves multi-step organic reactions. The initial step often includes the formation of the nitrophenyl ethylidene intermediate, followed by the introduction of the amino group. The final step involves the esterification with 2-(4-bromo-3,5-dimethylphenoxy)acetic acid under controlled conditions, such as the presence of a catalyst and specific temperature and pressure settings.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process includes rigorous purification steps, such as recrystallization and chromatography, to achieve high purity levels required for its applications.
Chemical Reactions Analysis
Types of Reactions
[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 2-(4-bromo-3,5-dimethylphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The bromine atom in the bromodimethylphenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as nitro derivatives from oxidation, amino derivatives from reduction, and substituted phenoxy derivatives from substitution reactions.
Scientific Research Applications
[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 2-(4-bromo-3,5-dimethylphenoxy)acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 2-(4-bromo-3,5-dimethylphenoxy)acetate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The bromodimethylphenoxy group may enhance the compound’s binding affinity to certain receptors, leading to its biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Caffeine: An alkaloid with a purine structure.
Heparinoid: Compounds similar to heparin found in marine organisms.
Uniqueness
[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 2-(4-bromo-3,5-dimethylphenoxy)acetate is unique due to its combination of nitrophenyl and bromodimethylphenoxy groups, which confer distinct chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 2-(4-bromo-3,5-dimethylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O5/c1-11-7-15(8-12(2)18(11)19)26-10-17(23)27-21-16(20)9-13-3-5-14(6-4-13)22(24)25/h3-8H,9-10H2,1-2H3,(H2,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CERGQJZVJPUENQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCC(=O)ON=C(CC2=CC=C(C=C2)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1Br)C)OCC(=O)O/N=C(/CC2=CC=C(C=C2)[N+](=O)[O-])\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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